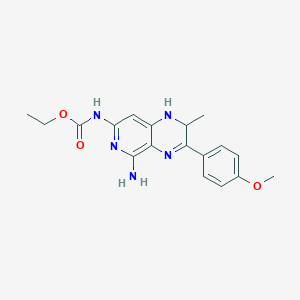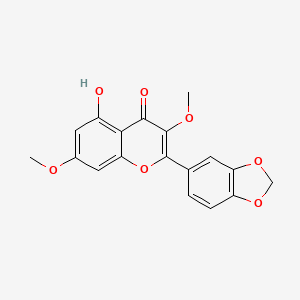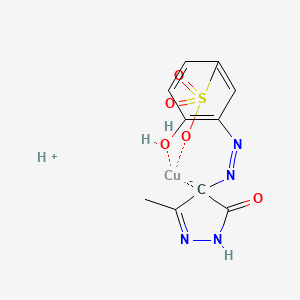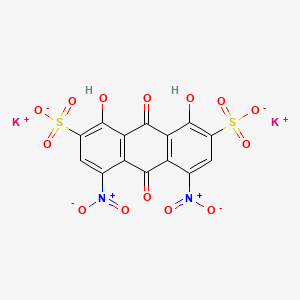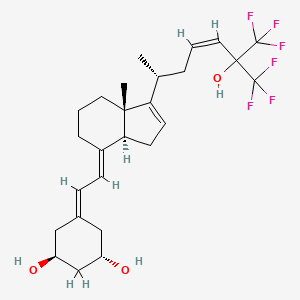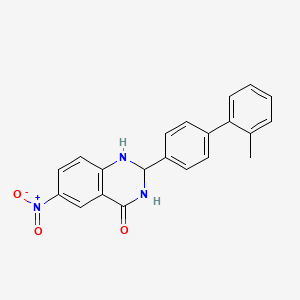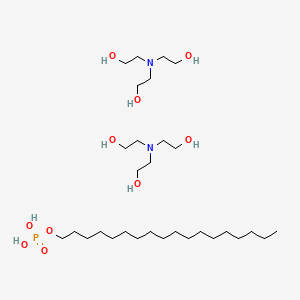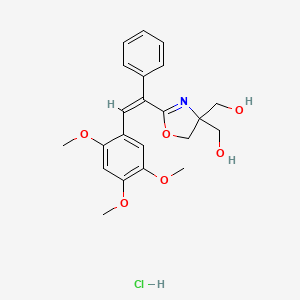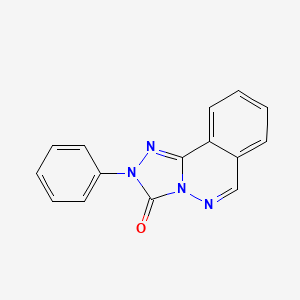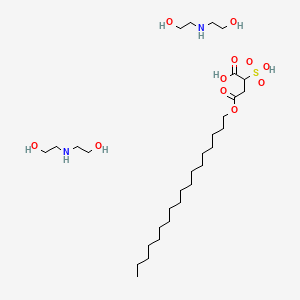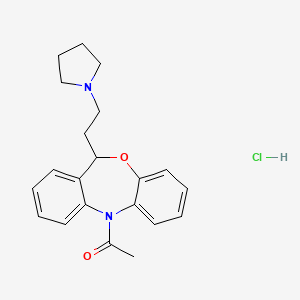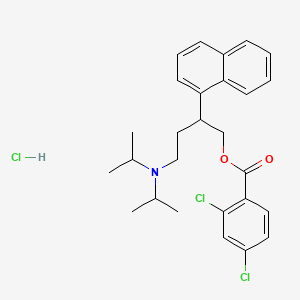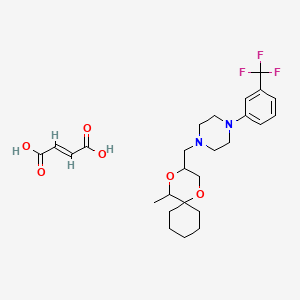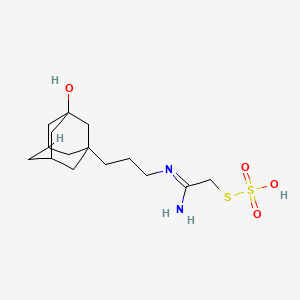
Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3311(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate is a complex organic compound with a unique structureThese are amide derivatives of alpha amino acids, which play significant roles in various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3311(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate involves multiple steps The initial step typically includes the preparation of the tricyclo[331Subsequent steps involve the formation of the amino and imino groups, and finally, the esterification with thiosulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and recrystallization to obtain the dihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other alpha amino acid amides and derivatives of tricyclo[3.3.1.1~3,7~]decane. Examples include:
- (1S,3S,5S)-2-{(2S)-2-amino-2-[(1R,3S,5R,7S)-3-hydroxytricyclo[3.3.1.1~3,7~]dec-1-yl]acetyl}-2-azabicyclo[3.1.0]hexane-3-carbonitrile .
- Triphenylsulfonium (3-hydroxytricyclo[3.3.1.13,7]decane-1-methoxycarbonyl)difluoromethane sulfonate .
Uniqueness
What sets Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate apart is its unique combination of functional groups and its specific structural configuration.
Eigenschaften
CAS-Nummer |
128487-68-3 |
|---|---|
Molekularformel |
C15H26N2O4S2 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-[3-[(1-amino-2-sulfosulfanylethylidene)amino]propyl]-3-hydroxyadamantane |
InChI |
InChI=1S/C15H26N2O4S2/c16-13(9-22-23(19,20)21)17-3-1-2-14-5-11-4-12(6-14)8-15(18,7-11)10-14/h11-12,18H,1-10H2,(H2,16,17)(H,19,20,21) |
InChI-Schlüssel |
NCYZLBPMMAGEIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CCCN=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


